![molecular formula C7H6N2OS B11769955 3-Aminobenzo[d]isothiazol-5-ol CAS No. 613262-22-9](/img/structure/B11769955.png)
3-Aminobenzo[d]isothiazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminobenzo[d]isothiazol-5-ol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzo[d]isothiazol-5-ol can be achieved through several methods. One common approach involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine under microwave irradiation. This method provides rapid access to the desired compound with yields ranging from 58% to 96% . Another method involves the copper-catalyzed consecutive reaction of 2-halobenzamides with carbon disulfide, which yields the target product in 30% to 89% yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and copper-catalyzed reactions are among the preferred methods due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzo[d]isothiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenated reagents under appropriate conditions.
Major Products Formed
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-Aminobenzo[d]isothiazol-5-ol involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, the compound’s antioxidant properties contribute to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one
- Benzo[d]isothiazol-3(2H)-one-1-oxide
- 3-H-benzo[d]pyrazolo[1,5-b]isothiazole-2,3a-dicarboxylic acid dimethyl ester
Uniqueness
3-Aminobenzo[d]isothiazol-5-ol stands out due to its unique combination of nitrogen and sulfur atoms within its heterocyclic structure, which imparts distinct chemical properties and reactivity. Its ability to undergo selective oxidation and its potential as a multifunctional agent in medicinal chemistry further highlight its uniqueness .
Properties
CAS No. |
613262-22-9 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-amino-1,2-benzothiazol-5-ol |
InChI |
InChI=1S/C7H6N2OS/c8-7-5-3-4(10)1-2-6(5)11-9-7/h1-3,10H,(H2,8,9) |
InChI Key |
HTMPERAQAWCXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




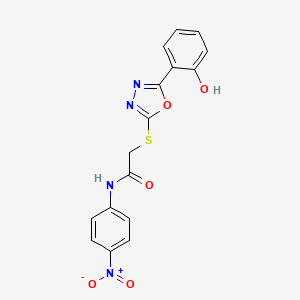
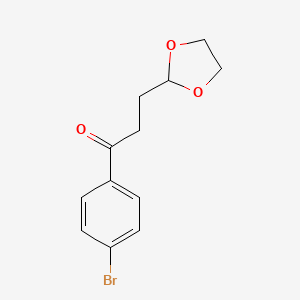
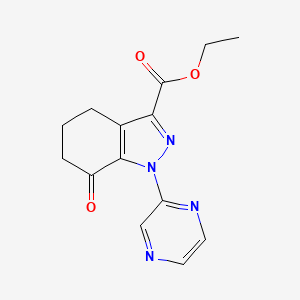
![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
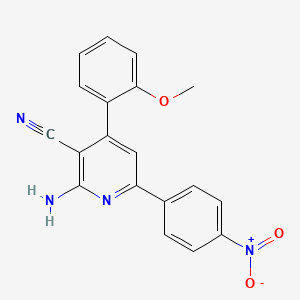
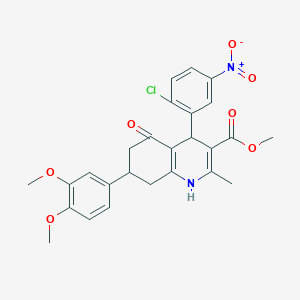
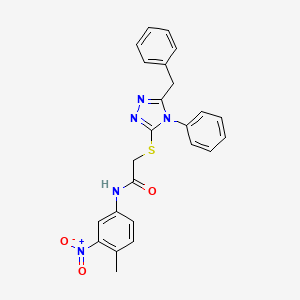
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)
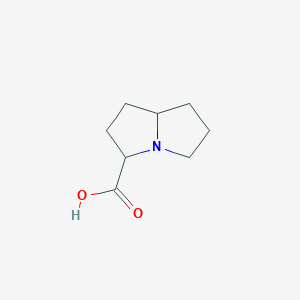

![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)

